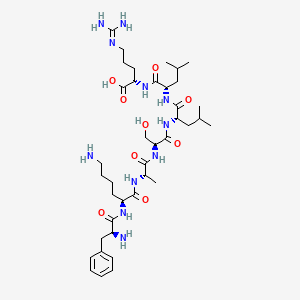
L-Phenylalanyl-L-lysyl-L-alanyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanyl-L-lysyl-L-alanyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a useful research compound. Its molecular formula is C39H67N11O9 and its molecular weight is 834.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
L-Phenylalanyl-L-lysyl-L-alanyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C39H67N11O9
- Molecular Weight: 757.01 g/mol
The structure features multiple amino acids, which contribute to its biological activity, including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial effects, particularly against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that certain peptides can inhibit bacterial growth effectively. For instance, compounds with structural similarities have shown minimum inhibitory concentrations (MICs) that indicate strong antibacterial properties .
| Compound | MIC (µM) | Activity |
|---|---|---|
| L-Phenylalanyl-L-lysyl... | 506.5 | Effective against MRSA |
| Control (Cinnamic Acid) | 20 | Less effective |
2. Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory effects, particularly in the context of lipopolysaccharide-induced inflammation. Several studies have reported that peptides can attenuate the activation of NF-κB, a key transcription factor involved in inflammatory responses. For example, compounds derived from similar peptide structures have been shown to reduce NF-κB activation by approximately 9% compared to controls .
3. Cytotoxicity and Cell Viability
In cytotoxicity assays, L-Phenylalanyl-L-lysyl... exhibited no significant cytotoxic effects at concentrations up to 20 µM. This suggests a favorable safety profile for potential therapeutic applications . The following table summarizes cell viability data:
| Compound | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| L-Phenylalanyl-L-lysyl... | >20 | Non-cytotoxic |
| Compound 11 (Control) | 6.5 | Cytotoxic |
The biological activity of L-Phenylalanyl-L-lysyl... can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis: Similar peptides disrupt bacterial cell wall integrity, leading to cell lysis.
- Modulation of Immune Responses: By inhibiting NF-κB activation, these peptides may modulate inflammatory pathways, reducing excessive immune responses.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various peptides for their antimicrobial properties, L-Phenylalanyl-L-lysyl... was found to significantly inhibit the growth of MRSA isolates. The study utilized a broth microdilution method to determine MICs and confirmed the compound's efficacy against resistant strains.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of the compound in a murine model of acute inflammation. The results indicated a marked reduction in inflammatory markers in treated animals compared to controls, supporting its therapeutic potential in inflammatory diseases.
特性
CAS番号 |
650610-34-7 |
|---|---|
分子式 |
C39H67N11O9 |
分子量 |
834.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C39H67N11O9/c1-22(2)18-29(35(55)47-28(38(58)59)15-11-17-44-39(42)43)48-36(56)30(19-23(3)4)49-37(57)31(21-51)50-32(52)24(5)45-34(54)27(14-9-10-16-40)46-33(53)26(41)20-25-12-7-6-8-13-25/h6-8,12-13,22-24,26-31,51H,9-11,14-21,40-41H2,1-5H3,(H,45,54)(H,46,53)(H,47,55)(H,48,56)(H,49,57)(H,50,52)(H,58,59)(H4,42,43,44)/t24-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChIキー |
KOMZWYCMRBGVOY-AJJIMLHCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















